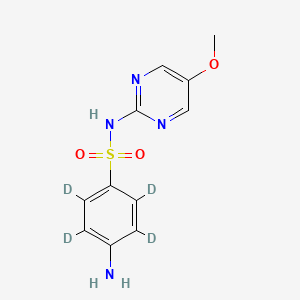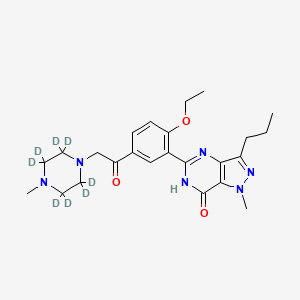
(E)-Fluvoxamine-d3 Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of fluvoxamine due to the isotope effect, which can provide more stable and detailed data.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the alkylation of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder. The reaction is typically carried out at 25°C for two days. The solvent is then removed under vacuum, and the residue is acidified and extracted with ether to remove unreacted oxime. The fluvoxamine base is then treated with maleic acid in absolute ethanol, and the residue obtained by concentration under vacuum is recrystallized from acetonitrile to obtain fluvoxamine maleate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of fluvoxamine N-oxide.
Reduction: Formation of fluvoxamine alcohol.
Substitution: Formation of halogenated fluvoxamine derivatives
Scientific Research Applications
(E)-Fluvoxamine-d3 Maleate is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the isotope effects in chemical reactions and to trace metabolic pathways.
Biology: Helps in understanding the biological mechanisms of SSRIs and their interactions with various receptors.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of fluvoxamine.
Industry: Employed in the development of new pharmaceutical formulations and in quality control processes .
Mechanism of Action
The mechanism of action of (E)-Fluvoxamine-d3 Maleate is similar to that of fluvoxamine. It primarily inhibits the reuptake of serotonin in the central nervous system, increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This action is believed to be linked to its therapeutic effects in treating OCD and depression. Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which helps in controlling inflammation and modulating immune responses .
Comparison with Similar Compounds
Fluvoxamine Maleate: The non-deuterated form, used widely in clinical settings.
Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile.
Uniqueness: This makes it particularly valuable in research settings where precise data on drug metabolism and interactions are required .
Properties
CAS No. |
1185245-56-0 |
|---|---|
Molecular Formula |
C19H25F3N2O6 |
Molecular Weight |
437.431 |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3; |
InChI Key |
LFMYNZPAVPMEGP-DWVRRCLVSA-N |
SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Synonyms |
(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate; DU-23000-d3; MK-264-d3; Dumirox-d3; Faverin-d3; Fevarin-d3; Floxyfral-d3; Luvox-d3; Maveral-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














